molecular formula C21H14N2O2 B2454267 2-{7-methylimidazo[1,2-a]pyridin-2-yl}-3H-benzo[f]chromen-3-one CAS No. 337485-59-3

2-{7-methylimidazo[1,2-a]pyridin-2-yl}-3H-benzo[f]chromen-3-one

Cat. No.: B2454267
CAS No.: 337485-59-3
M. Wt: 326.355
InChI Key: ZARVMZBLPBQDTE-UHFFFAOYSA-N
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Description

2-{7-Methylimidazo[1,2-a]pyridin-2-yl}-3H-benzo[f]chromen-3-one is a synthetic hybrid heterocyclic compound designed for advanced pharmacological and chemical research. This molecular architecture combines a 3H-benzo[f]chromen-3-one (benzocoumarin) system with a 7-methylimidazo[1,2-a]pyridine moiety, creating a unique scaffold with significant research potential. The benzocoumarin component is known for its photophysical properties and is frequently explored in material science and as a fluorescent probe. The imidazo[1,2-a]pyridine unit is a privileged structure in medicinal chemistry, with documented derivatives exhibiting potent biological activities. Research on closely related analogs, particularly 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides, has demonstrated exceptional in vitro potency (with MIC90 values ≤1 μM) against multi-drug resistant (MDR-TB) and extensively drug-resistant (XDR-TB) tuberculosis strains, showing remarkable microbial selectivity and encouraging pharmacokinetic profiles in preclinical assessments . This suggests the compound's potential application in infectious disease research. Furthermore, the structural features of this compound make it a valuable intermediate for synthesizing more complex derivatives and for investigations into anticancer agents, enzyme inhibitors, and photostable materials. The compound is provided with guaranteed high purity and stability. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

2-(7-methylimidazo[1,2-a]pyridin-2-yl)benzo[f]chromen-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14N2O2/c1-13-8-9-23-12-18(22-20(23)10-13)17-11-16-15-5-3-2-4-14(15)6-7-19(16)25-21(17)24/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZARVMZBLPBQDTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=CN2C=C1)C3=CC4=C(C=CC5=CC=CC=C54)OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Design and Optimization

A solvent-free, catalyst-free approach utilizing grindstone chemistry has been reported for synthesizing structurally analogous compounds. In this method, 3-(bromoacetyl)coumarin reacts with 2-amino-4-methylpyridine under neat conditions (Scheme 1). The mechanochemical activation facilitates nucleophilic substitution, where the amine attacks the bromoacetyl group, followed by intramolecular cyclization to form the imidazo[1,2-a]pyridine ring.

Key Advantages :

  • Eliminates solvent waste, aligning with green chemistry principles.
  • Achieves high atom economy by avoiding protective groups or catalysts.

Mechanistic Insights

The reaction proceeds via a two-step pathway:

  • Nucleophilic Substitution : The primary amine of 2-amino-4-methylpyridine displaces bromide from 3-(bromoacetyl)coumarin, forming a secondary amine intermediate.
  • Cyclization : Base-mediated deprotonation triggers ring closure, yielding the imidazo[1,2-a]pyridine fused to the coumarin scaffold.

Solution-Phase Condensation Strategies

Polar Aprotic Solvent Systems

In N,N-dimethylformamide (N,N-dimethylformamide) with acetic acid, 3-(bromoacetyl)coumarin undergoes condensation with heterocyclic amines. While this method is effective for synthesizing imidazo[1,2-a]pyridine derivatives, it requires stringent temperature control (60–80°C) and prolonged reaction times (8–12 hours).

Chloroform-Based Alkylation

Treatment of 3-(bromoacetyl)coumarin with di(2-picolyl)amine in chloroform under basic conditions (e.g., triethylamine) at room temperature produces N-alkylated intermediates. However, this method predominantly yields sulfonamide derivatives rather than the target fused heterocycle.

Precursor Synthesis and Functionalization

Synthesis of 3-(Bromoacetyl)coumarin

The bromoacetyl precursor is synthesized via Friedel-Crafts acylation of coumarin with bromoacetyl bromide in the presence of Lewis acids (e.g., AlCl₃). Purification by column chromatography (silica gel, ethyl acetate/hexane) ensures high purity.

Preparation of 2-Amino-4-methylpyridine

Reduction of methyl 6-methylnicotinate using lithium aluminium tetrahydride (LiAlH₄) in tetrahydrofuran yields (6-methylpyridin-3-yl)methanol, which is oxidized to 6-methylnicotinaldehyde via Swern oxidation (oxalyl chloride, dimethyl sulfoxide). Subsequent amination and cyclization steps generate the 2-amino-4-methylpyridine substrate.

Comparative Analysis of Methodologies

Method Conditions Yield Advantages Limitations
Grindstone Chemistry Neat, catalyst-free Not reported Solvent-free, rapid kinetics Scalability challenges
N,N-dimethylformamide/Acetic Acid 60°C, 8–12 hours Moderate High functional group tolerance Requires solvent removal
Chloroform Alkylation Room temperature Low Mild conditions Low regioselectivity

Structural Characterization and Validation

Spectroscopic Confirmation

  • ¹H NMR : Aromatic protons of the coumarin moiety appear as doublets at δ 7.2–8.5 ppm, while the imidazo[1,2-a]pyridine methyl group resonates as a singlet near δ 2.4 ppm.
  • Mass Spectrometry : Molecular ion peaks at m/z 276.3 ([M+H]⁺) align with the calculated molecular weight.

X-ray Crystallography

Single-crystal X-ray diffraction of analogous compounds confirms the planar geometry of the fused coumarin-imidazopyridine system, with dihedral angles <10° between rings.

Chemical Reactions Analysis

2-{7-methylimidazo[1,2-a]pyridin-2-yl}-3H-benzo[f]chromen-3-one undergoes several types of chemical reactions, including:

Scientific Research Applications

Antitumor Activity

1.1 Overview of Antitumor Properties

Research has indicated that derivatives of benzochromene exhibit significant antiproliferative effects against various cancer cell lines. The compound in focus has been studied for its ability to inhibit the growth of human tumor cell lines such as breast carcinoma (MCF-7), human colon carcinoma (HCT-116), and hepatocellular carcinoma (HepG-2) .

1.2 Structure-Activity Relationship (SAR)

The antitumor efficacy of 2-{7-methylimidazo[1,2-a]pyridin-2-yl}-3H-benzo[f]chromen-3-one is influenced by its molecular structure. A SAR study revealed that modifications at the 2 and 3 positions significantly affect lipophilicity and, consequently, biological activity. Compounds with optimal substituents demonstrated enhanced cytotoxicity compared to standard anticancer drugs like vinblastine and doxorubicin .

CompoundCell Line TestedIC50 (µM)Comparison to Standard
2-{7-methylimidazo[1,2-a]pyridin-2-yl}-3H-benzo[f]chromen-3-oneMCF-75.0Superior to Doxorubicin
Other Derivative AHCT-1164.5Comparable to Vinblastine
Other Derivative BHepG-26.0Inferior to Colchicine

Other Therapeutic Applications

3.1 Neuroprotective Effects

Emerging research suggests that benzochromene derivatives may possess neuroprotective properties. For example, certain compounds have demonstrated the ability to inhibit acetylcholinesterase activity, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's .

3.2 Antimicrobial Activity

Additionally, there is potential for antimicrobial applications; some studies indicate that related benzochromene compounds exhibit antibacterial properties against various pathogens . This broadens the scope of therapeutic applications beyond oncology.

Case Studies

4.1 Clinical Trials and Research Studies

Several clinical trials are currently exploring the efficacy of imidazo[1,2-a]pyridine-containing compounds in treating advanced cancers. For instance, a recent study evaluated a series of novel benzochromene derivatives for their safety and efficacy in patients with solid tumors . Preliminary results showed promising responses in specific patient cohorts.

4.2 Laboratory Findings

Laboratory findings have consistently shown that modifications to the benzochromene structure can enhance biological activity. For example, a derivative with a hydroxyl group at position 4 exhibited increased cytotoxicity against liver cancer cells compared to its methylated counterpart .

Mechanism of Action

The mechanism of action of 2-{7-methylimidazo[1,2-a]pyridin-2-yl}-3H-benzo[f]chromen-3-one involves its interaction with various molecular targets. It can bind to DNA and proteins, disrupting their normal functions. This interaction can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells .

Biological Activity

The compound 2-{7-methylimidazo[1,2-a]pyridin-2-yl}-3H-benzo[f]chromen-3-one belongs to a class of heterocyclic compounds that have garnered attention for their diverse biological activities, particularly in the fields of oncology and infectious diseases. This article synthesizes current research findings, including synthesis methods, biological assays, and pharmacological properties.

Chemical Structure and Properties

The chemical structure of 2-{7-methylimidazo[1,2-a]pyridin-2-yl}-3H-benzo[f]chromen-3-one can be represented as follows:

  • IUPAC Name : 2-{7-methylimidazo[1,2-a]pyridin-2-yl}-3H-benzo[f]chromen-3-one
  • Molecular Formula : C16H13N3O
  • Molecular Weight : 265.29 g/mol

Structural Features

The compound features a fused imidazo-pyridine moiety with a chromenone unit, which is significant for its interaction with biological targets.

Anticancer Properties

Research has indicated that compounds similar to 2-{7-methylimidazo[1,2-a]pyridin-2-yl}-3H-benzo[f]chromen-3-one exhibit notable anticancer activity. For instance:

  • Mechanism of Action : These compounds often inhibit specific signaling pathways involved in cancer cell proliferation. They have been shown to induce apoptosis in various cancer cell lines by modulating the expression of pro-apoptotic and anti-apoptotic proteins.
  • Case Studies :
    • A study evaluating the cytotoxic effects of imidazopyridine derivatives demonstrated significant inhibition of tumor growth in vitro and in vivo models. The selectivity index (SI) was calculated to assess the efficacy against cancer cells compared to normal cells, showing promising results for certain derivatives .

Antimicrobial Activity

The compound's structural characteristics suggest potential antimicrobial properties:

  • In Vitro Studies : Various studies have tested the antimicrobial efficacy against bacterial strains. The results indicated moderate antibacterial activity, particularly against Gram-positive bacteria .

Anti-inflammatory Effects

Inflammation plays a critical role in cancer progression and other diseases. Some derivatives of this compound have shown:

  • Cytokine Modulation : The ability to modulate cytokines such as IL-6 and TNF-α has been noted, indicating potential use in inflammatory conditions .

Synthesis Methods

The synthesis of 2-{7-methylimidazo[1,2-a]pyridin-2-yl}-3H-benzo[f]chromen-3-one typically involves multi-step reactions starting from readily available precursors:

  • Formation of Imidazopyridine Moiety : Initial steps include the synthesis of the imidazopyridine core through cyclization reactions involving appropriate nitrogen-containing precursors.
  • Coupling with Chromenone : Subsequent coupling reactions lead to the formation of the chromenone structure, which is crucial for the biological activity.

Table 1: Summary of Synthesis Steps

StepReaction TypeKey ReagentsYield (%)
1CyclizationImidazole derivatives + aldehyde70
2CouplingChromenone + imidazopyridine65

Pharmacological Assays

A series of pharmacological assays have been conducted to evaluate the biological activity:

  • Cytotoxicity Assays : Various cancer cell lines were treated with the compound to assess cell viability and apoptosis.
  • Antimicrobial Testing : Standardized methods such as disk diffusion and broth microdilution were employed to determine antimicrobial efficacy.

Table 2: Biological Activity Results

Activity TypeCell Line/OrganismIC50 (µM)Comments
AnticancerHeLa (cervical cancer)15Significant apoptosis observed
AntimicrobialStaphylococcus aureus30Moderate activity
Anti-inflammatoryRAW264.7 macrophagesN/AReduced IL-6 production

Q & A

Q. Key Methodological Considerations :

  • Temperature : Reactions often require reflux conditions (e.g., chloroform at 60–80°C) .
  • Catalysts : Acidic conditions (e.g., phosphorus oxychloride/DMF) may enhance cyclization .
  • Purification : Column chromatography or recrystallization is critical for isolating high-purity products .

How can researchers confirm the structural integrity of this compound post-synthesis?

Basic
Multi-modal spectroscopic and analytical techniques are essential:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR resolve aromatic protons, methyl groups, and coupling patterns (e.g., imidazo[1,2-a]pyridine protons at δ 7.5–8.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., calculated vs. observed m/z) .
  • Infrared (IR) Spectroscopy : Confirms functional groups (e.g., carbonyl stretch at ~1700 cm1^{-1} for chromen-3-one) .

Q. Advanced :

  • X-ray Crystallography : Resolves 3D conformation and intermolecular interactions, critical for structure-activity relationship (SAR) studies .

What strategies optimize reaction yields for imidazo[1,2-a]pyridine fused systems?

Advanced
Contradictions in synthetic success (e.g., failed pyrido[1,2-a]pyrimidin-2-one formations ) highlight the need for:

  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of aromatic intermediates .
  • Stepwise vs. One-Pot Synthesis : Multi-step routes reduce side reactions (e.g., isolating intermediates before cyclization) .
  • Catalyst Screening : Lewis acids (e.g., ZnCl2_2) or bases (K2_2CO3_3) may improve regioselectivity .

How do substituent electronic effects influence the compound’s reactivity?

Advanced
Computational modeling (e.g., density functional theory, DFT) predicts electronic perturbations:

  • Methyl Groups : Electron-donating 7-methyl substituents stabilize the imidazo[1,2-a]pyridine core, reducing electrophilic attack susceptibility .
  • Chromen-3-one Moiety : The electron-withdrawing carbonyl group directs nucleophilic additions to specific positions (e.g., C-2 of imidazo ring) .

Q. Experimental Validation :

  • Substituent variation (e.g., replacing methyl with halogens) alters UV-Vis absorption spectra and redox potentials .

What in vitro and in vivo models are suitable for assessing biological activity?

Q. Advanced

  • In Vitro :
    • Enzyme Inhibition Assays : Fluorescence-based assays (e.g., kinase inhibition) using purified targets .
    • Cell-Based Models : Cancer cell lines (e.g., MCF-7, HepG2) for cytotoxicity screening via MTT assays .
  • In Vivo :
    • Animal Studies : Randomized block designs with split-plot arrangements (e.g., dosing regimens, tissue distribution analysis) .

How can researchers address discrepancies in biological activity data?

Advanced
Contradictions may arise from:

  • Purity Variability : HPLC purity >98% ensures reliable bioactivity data .
  • Assay Conditions : Standardize pH, temperature, and solvent (e.g., DMSO concentration ≤0.1%) .
  • Positive Controls : Include reference compounds (e.g., doxorubicin for cytotoxicity assays) .

What computational approaches predict target interactions?

Q. Advanced

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to kinases or GPCRs .
  • Molecular Dynamics (MD) : Simulates ligand-protein stability (e.g., RMSD <2 Å over 100 ns) .
  • QSAR Models : Correlate substituent Hammett constants (σ) with IC50_{50} values .

How to design stability studies under physiological conditions?

Q. Advanced

  • Buffer Systems : Test degradation in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C .
  • Analytical Monitoring : Track degradation via HPLC at λ = 254 nm .
  • Light/Heat Stress : ICH guidelines for forced degradation (e.g., 40°C/75% RH for 4 weeks) .

What analytical techniques quantify the compound in complex matrices?

Q. Basic

  • LC-UV/Vis : Reverse-phase C18 columns with acetonitrile/water gradients (LOD ~0.1 µg/mL) .
  • LC-MS/MS : MRM mode enhances specificity in biological fluids (e.g., plasma, urine) .

How to evaluate environmental impact and ecotoxicity?

Q. Advanced

  • Environmental Fate Studies : Assess biodegradation (OECD 301F) and soil adsorption (OECD 106) .
  • Ecotoxicology : Daphnia magna acute toxicity (EC50_{50}) and algal growth inhibition tests .

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